3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloro-5,5-diphenylbenzobbenzosilepine is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms within their molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro-5,5-diphenylbenzobbenzosilepine typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by cyclization to form the benzosilepine structure. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 3,7-Dichloro-5,5-diphenylbenzobbenzosilepine may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The process includes steps such as purification and crystallization to ensure the compound meets industrial standards for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dichloro-5,5-diphenylbenzobbenzosilepine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a variety of substituted benzosilepine derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dichloro-5,5-diphenylbenzobbenzosilepine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 3,7-Dichloro-5,5-diphenylbenzobbenzosilepine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C26H18Cl2Si |
---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
3,7-dichloro-5,5-diphenylbenzo[b][1]benzosilepine |
InChI |
InChI=1S/C26H18Cl2Si/c27-20-14-15-25-22(16-20)26(18-8-3-1-4-9-18,19-10-5-2-6-11-19)17-21-23(28)12-7-13-24(21)29-25/h1-17,29H |
InChI-Schlüssel |
FOYYXJVGVUOIAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=C3C(=[SiH]C4=C2C=C(C=C4)Cl)C=CC=C3Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.